EGFR Kinase Domain Inhibition: Structural Prerequisites for Cellular Potency in Benzothiazole-2-Carboxamides
No direct head-to-head comparison data exist for CAS 2034515-30-3 against a named comparator in EGFR assays. However, a systematic SAR study of benzo[d]thiazole-2-carboxamide derivatives reported that the pendant amide substituent is the dominant determinant of cytotoxic potency against EGFR-overexpressing cell lines. Compound 6i, bearing a furan-2-ylmethyl substituent, achieved IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480), while other analogs with phenyl or substituted-benzyl groups in the same position showed substantially weaker activity, demonstrating >10-fold variation within this series [1]. The dihydrobenzofuran-propan-2-amine substituent of CAS 2034515-30-3 represents a structurally distinct chemotype not represented in that panel, and its EGFR inhibitory potential cannot be inferred without dedicated testing.
| Evidence Dimension | Cytotoxic potency against EGFR high-expressed cancer cell lines (MTS assay, 72 h) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 6i (furan-2-ylmethyl analog): A549 IC₅₀ = 4.05 μM; HeLa IC₅₀ = 12.17 μM; SW480 IC₅₀ = 6.76 μM; other analogs: IC₅₀ > 50 μM |
| Quantified Difference | ≥12.3-fold potency range observed across different amide substituents in the same scaffold |
| Conditions | A549 (lung), HeLa (cervical), SW480 (colon) cancer cell lines; EGFR high-expressed; MTS viability assay |
Why This Matters
Demonstrates that amide substituent identity in this scaffold drives >10-fold potency differences, meaning CAS 2034515-30-3 cannot be assumed equivalent to any other benzothiazole-2-carboxamide without empirical validation.
- [1] Luo, G. et al. (2017). Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 26, 2180–2189. View Source
